6-(Tributylstannyl)-1H-indole: Chemical Properties, Stability, and Applications in Advanced Cross-Coupling
6-(Tributylstannyl)-1H-indole: Chemical Properties, Stability, and Applications in Advanced Cross-Coupling
Executive Summary
In the landscape of modern organic synthesis and drug discovery, 6-(Tributylstannyl)-1H-indole (CAS: 949595-46-4) has emerged as a highly versatile and indispensable organometallic building block[1],[2]. By leveraging the unique reactivity of the tri-n-butylstannyl moiety, this compound serves as a premier nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. It enables the late-stage functionalization of complex molecules, facilitating the synthesis of selective estrogen receptor modulators (SERMs), advanced kinase inhibitors, and short-lived Positron Emission Tomography (PET) radiotracers[3],[4],[5].
This technical guide provides an in-depth analysis of the chemical properties, stability parameters, and field-proven synthetic protocols associated with 6-(Tributylstannyl)-1H-indole, designed specifically for application scientists and drug development professionals.
Physicochemical Properties & Molecular Architecture
The utility of 6-(Tributylstannyl)-1H-indole stems from the electronic interplay between the electron-rich indole core and the polarizable tin-carbon (Sn-C) bond. The bulky tributyltin group provides a kinetic shield that stabilizes the molecule against ambient moisture compared to highly reactive organolithium or Grignard reagents, while remaining thermodynamically primed for transmetalation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 6-(Tributylstannyl)-1H-indole |
| CAS Registry Number | 949595-46-4[1] |
| Molecular Formula | C20H33NSn[6] |
| Molecular Weight | 406.19 g/mol [6] |
| Appearance | Colorless to pale yellow viscous oil/liquid |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Immiscible in H2O |
| Storage Conditions | Freezer (-20 °C), under inert atmosphere (Ar/N2)[7] |
| Sensitivity | Air and moisture sensitive over prolonged exposure[7] |
Chemical Stability & Degradation Mechanisms
While organostannanes are celebrated for their functional group tolerance, 6-(Tributylstannyl)-1H-indole is not entirely inert. Understanding the causality behind its degradation is critical for maintaining batch integrity.
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Protodestannylation (Acid Sensitivity): The C6 position of the indole ring is electron-rich, making the Sn-C(sp2) bond highly susceptible to electrophilic attack by protons. In the presence of Brønsted acids—including the mildly acidic silanol groups found on standard silica gel—the stannyl group is cleaved and replaced by a proton. Field Insight: To prevent this during purification, silica gel must be pre-treated (deactivated) with 1-2% triethylamine.
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Oxidative Cleavage: Prolonged exposure to atmospheric oxygen and UV light induces radical-mediated oxidation of the Sn-C bond, leading to the formation of tributyltin oxides and degradation of the indole core.
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Storage Protocol: To suppress both thermodynamic degradation and oxidative cleavage, the compound must be stored in amber vials at -20 °C under a strict blanket of argon or nitrogen[7].
Synthesis Methodology: A Self-Validating Protocol
The most efficient route to synthesize 6-(Tributylstannyl)-1H-indole utilizes a palladium-catalyzed stannylation of 6-bromo-1H-indole using hexabutylditin (bis(tributyltin))[7]. This method avoids the use of harsh bases (like n-BuLi) required for traditional stannylation, thereby preserving sensitive functional groups.
Step-by-Step Synthesis Protocol
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Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
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Reagent Loading: Add 6-bromo-1H-indole (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv).
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Solvent & Stannane Addition: Inject anhydrous 1,4-dioxane (or toluene), followed by hexabutylditin (1.2 equiv)[8].
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Thermal Activation: Heat the mixture to 100–110 °C for 12–24 hours.
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Causality: Elevated temperature is strictly required to overcome the high activation energy barrier for the oxidative addition of the electron-rich indole bromide to the Pd(0) center.
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Quenching & Workup (The KF Step): Cool the reaction to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) and stir vigorously for 30–60 minutes.
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Causality & Self-Validation: Fluoride ions have a remarkably high affinity for tin. They selectively attack the lipophilic tributyltin halide byproducts, forming polymeric tributyltin fluoride (Bu3SnF), which precipitates as a dense white solid. If a white precipitate does not form, the quench has failed , and toxic tin byproducts will contaminate the organic phase.
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Filtration: Filter the biphasic mixture through a pad of Celite to remove the Bu3SnF polymer and precipitated Pd black.
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Purification: Extract the filtrate with ethyl acetate, dry over MgSO4, concentrate in vacuo, and purify via flash column chromatography using triethylamine-deactivated silica gel.
Fig 1: Palladium-catalyzed stannylation workflow for 6-(Tributylstannyl)-1H-indole synthesis.
Applications in Advanced Organic Synthesis
Drug Discovery: SERMs and Kinase Inhibitors
6-(Tributylstannyl)-1H-indole is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) used to treat estrogen-dependent diseases like breast cancer and osteoporosis[4]. Furthermore, it is utilized in the rapid analoging of heteroaryl-substituted indoles to develop targeted kinase inhibitors against mutant EGFR and HER2 pathways[5]. The Stille coupling allows for the precise installation of the indole core onto complex, sterically hindered pharmaceutical scaffolds where Suzuki or Negishi couplings might fail due to basicity or functional group incompatibility.
PET Radiotracer Development
In nuclear medicine, organotin compounds are the gold standard precursors for electrophilic radiohalogenation. 6-(Tributylstannyl)-1H-indole allows for the rapid, late-stage introduction of short-lived isotopes like [18F] (half-life: 109.7 min) or [11C] (half-life: 20.4 min) via destannylation[3]. The mild conditions of the Stille reaction ensure that the radiolabeling occurs quickly and cleanly, maximizing the radiochemical yield (RCY) before isotopic decay occurs.
Fig 2: Stille cross-coupling catalytic cycle utilizing 6-(Tributylstannyl)-1H-indole.
Safety, Handling, and Toxicity
Organotin compounds exhibit significant toxicity, primarily affecting the central nervous system and immune system.
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Personal Protective Equipment (PPE): Handling must occur strictly within a certified chemical fume hood. Nitrile gloves (double-gloved) and safety goggles are mandatory.
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Waste Disposal: Tin-containing waste must be segregated. The aforementioned KF quenching protocol is not just a purification step; it is a vital safety measure that converts highly mobile, lipophilic organotin species into insoluble, easily manageable solid waste.
References
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LookChem - Hexabutylditin (CAS 813-19-4) Chemical Properties.[Link]
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MDPI - Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers.[Link]
- Google Patents - US8399520B2 - Selective estrogen receptor modul
- Google Patents - US10227342B2 - Heteroaryl compounds for kinase inhibition.
Sources
- 1. CAS: 949595-46-4 | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. US8399520B2 - Selective estrogen receptor modulator - Google Patents [patents.google.com]
- 5. US10227342B2 - Heteroaryl compounds for kinase inhibition - Google Patents [patents.google.com]
- 6. 1H-Indole, 6-(tributylstannyl)-_949595-46-4_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 7. lookchem.com [lookchem.com]
- 8. Cas 813-19-4,HEXABUTYLDITIN | lookchem [lookchem.com]
